Product packaging for 1,3-Dithietan-1,1-dioxide(Cat. No.:CAS No. 60743-07-9)

1,3-Dithietan-1,1-dioxide

Cat. No.: B13952768
CAS No.: 60743-07-9
M. Wt: 124.19 g/mol
InChI Key: IMOOXNHDHWCALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Small-Ring Sulfur Heterocycles in Organic Chemistry

Heterocyclic compounds, which incorporate at least one non-carbon atom within a ring structure, are fundamental to organic chemistry and biochemistry. britannica.comuomus.edu.iq More than half of all known organic compounds are heterocyclic. uomus.edu.iq Small-ring heterocycles (three- or four-membered rings) are a special class that often exhibits high reactivity due to significant ring strain. uomus.edu.iq

Sulfur-containing heterocycles are particularly noteworthy. The inclusion of sulfur atoms introduces specific properties distinct from their all-carbon or other heteroatom-containing analogs. britannica.com In small rings, the presence of sulfur leads to unique stereoelectronic effects and bond characteristics. For instance, in cis-dithietanes, repulsive interactions between the lone pair electrons on the sulfur atoms, combined with angle strain, result in a weakened S-S bond, making these compounds highly reactive and challenging to synthesize. researchgate.net

The reactivity of small-ring sulfur heterocycles, such as thiiranes (three-membered) and thietanes (four-membered), makes them valuable intermediates in organic synthesis. researchgate.netbeilstein-journals.org They can undergo various transformations, including ring-opening, ring-expansion, and cycloaddition reactions, providing pathways to more complex acyclic and heterocyclic molecules. researchgate.netgrafiati.com This synthetic utility has established small-ring sulfur compounds as crucial building blocks in the construction of natural products, pharmaceuticals, and advanced materials. researchgate.netgrafiati.com

Historical Development of 1,3-Dithietane (B8821032) Chemistry

The chemistry of the parent 1,3-dithietane ring system gained significant momentum in the latter half of the 20th century. A pivotal moment in this field was the first successful preparation and characterization of 1,3-dithietane in 1976 by a team led by Eric Block. wikipedia.org Their synthesis involved reacting bis(chloromethyl) sulfoxide (B87167) with sodium sulfide (B99878) to produce 1,3-dithietane 1-oxide, which was then reduced using a THF-borane complex to yield the parent 1,3-dithietane. wikipedia.org

Following this breakthrough, the same research group published a comprehensive study in 1982 detailing the synthesis and thermal decomposition of 1,3-dithietane and its various S-oxides, including 1,3-dithietan-1,1-dioxide and the cis/trans isomers of 1,3-dithietan-1,3-dioxide. acs.orgresearchgate.net This work laid the foundational understanding of the synthesis, structure, and reactivity of this class of compounds. The research was partly driven by an interest in the chemistry of sulfur compounds found in onions (Allium cepa), where the dimerization of the lachrymatory factor (a thial S-oxide) was proposed to form a 1,3-dithietane 1,3-dioxide structure. researchgate.net

Subsequent research has expanded to include a variety of substituted 1,3-dithietanes and their oxides, exploring their synthesis through different routes, such as the photocycloaddition of thioketones and the reaction of ketothiones with isocyanides. nih.govrsc.org The study of these compounds has often involved advanced analytical techniques, including microwave and photoelectron spectroscopy, to elucidate their structures and bonding. acs.orgresearchgate.net

Overview of Advanced Research Themes for this compound

Research on this compound has focused on its synthesis, structure, and characteristic reactions, which are largely dictated by its strained ring and the presence of the sulfone group.

Synthesis: The primary synthesis of this compound involves the oxidation of 1,3-dithietane 1-oxide. researchgate.net A more general and historically significant method for creating the four-membered thietane (B1214591) 1,1-dioxide ring system is the [2+2] cycloaddition of a sulfene (B1252967) (R₂C=SO₂) with a thiocarbonyl compound. ontosight.airsc.org

Structural and Spectroscopic Studies: The structure of 1,3-dithietane oxides has been a subject of detailed investigation. While the fully oxidized 1,3-dithietane 1,1,3,3-tetraoxide has a planar ring, the mono- and di-oxides are puckered. researchgate.net Advanced techniques like gas electron diffraction and quantum chemical calculations have been employed to study the structures of these derivatives, revealing very flat potential energy surfaces for the ring-puckering motion. researchgate.net Photoelectron spectroscopy has also been used to probe the molecular properties and thermal decomposition pathways of these S-oxides. acs.org

Key Reactions: The reactivity of this compound is dominated by thermal decomposition. Upon heating, it readily extrudes sulfur dioxide (SO₂) to form a thiirane (B1199164) (episulfide), a three-membered sulfur heterocycle. imperial.ac.uk This reaction highlights the inherent instability of the ring system and its utility as a precursor to other small-ring heterocycles.

For example, the thermolysis of substituted derivatives like tetrachloro-1,3-dithietane 1,1-dioxide is a reported method for synthesizing tetrachlorothiirane. researchgate.net

Physical and Chemical Properties of this compound
PropertyValueReference
Chemical FormulaC₂H₄O₂S₂ ontosight.ainist.gov
Molecular Weight124.182 g/mol nist.gov
AppearanceCrystalline solid wikipedia.org
Key Reactions of this compound
Reaction TypeDescriptionProduct(s)Reference
Thermal DecompositionExtrusion of sulfur dioxide upon heating.Thiirane (Episulfide) imperial.ac.uk
CycloadditionThe reverse of its formation, though decomposition is more common. The ring system itself is often formed via a [2+2] cycloaddition.Sulfene and Thioketone ontosight.airsc.org

Future Trajectories and Emerging Research Opportunities

The unique chemistry of this compound and related small-ring sulfur heterocycles continues to present opportunities for new discoveries and applications. The inherent ring strain and specific reactivity make these compounds valuable as specialized synthetic intermediates. ontosight.airesearchgate.net

Future research is likely to explore several key areas:

Advanced Materials: The potential for these compounds to serve as precursors to sulfur-containing polymers or materials with unique electronic or optical properties remains an area of interest. ontosight.aiontosight.ai The controlled release of SO₂ during decomposition could be harnessed for specific material synthesis applications.

Medicinal Chemistry: While the parent compound is primarily of academic interest, the 1,3-dithietane core is found in some bioactive molecules, such as the antibiotic Cefotetan and the pesticide Fosthietan. wikipedia.org Further exploration of substituted 1,3-dithietan-1,1-dioxides could lead to the discovery of new pharmacologically active agents. ontosight.ai

Mechanistic Studies: Deeper computational and experimental studies can further elucidate the precise mechanisms of the thermal and photochemical reactions of these compounds. nih.gov Understanding the intricate details of their decomposition and rearrangement pathways can lead to more controlled and selective synthetic applications.

Development of New Synthetic Methodologies: The challenges associated with synthesizing strained rings mean that the development of new, efficient, and stereoselective methods for creating 1,3-dithietane-1,1-dioxides and their derivatives remains a valuable research goal. ontosight.aiontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O2S2 B13952768 1,3-Dithietan-1,1-dioxide CAS No. 60743-07-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60743-07-9

Molecular Formula

C2H4O2S2

Molecular Weight

124.19 g/mol

IUPAC Name

1,3-dithietane 1,1-dioxide

InChI

InChI=1S/C2H4O2S2/c3-6(4)1-5-2-6/h1-2H2

InChI Key

IMOOXNHDHWCALS-UHFFFAOYSA-N

Canonical SMILES

C1SCS1(=O)=O

Origin of Product

United States

Synthetic Methodologies for 1,3 Dithietan 1,1 Dioxide and Its Derivatives

Direct Synthetic Routes to the 1,3-Dithietan-1,1-dioxide Core

The formation of the fundamental 1,3-dithietane-1,1-dioxide structure can be achieved through cycloaddition reactions and the oxidation of dithietane precursors.

Reactions Involving Sulfenes and Thiocarbonyl Compounds

Sulfenes, which are transient and highly reactive species with the general structure R₂C=SO₂, are known to undergo dimerization. While the head-to-tail dimerization of sulfene (B1252967) (CH₂=SO₂) is often cited to produce 1,3-dithietane-1,1,3,3-tetraoxide, specific conditions can potentially lead to the formation of 1,3-dithietane-1,1-dioxide. This typically involves a [2+2] cycloaddition reaction where the sulfene acts as a synthon for both components of the ring. However, detailed research findings specifically isolating the 1,1-dioxide from direct sulfene dimerization are not extensively documented, with the tetraoxide being the more commonly reported product.

The cycloaddition of a sulfene with a thiocarbonyl compound presents a more direct theoretical route to the 1,3-dithietane-1,1-dioxide ring system. In this approach, the sulfene would provide the C-SO₂ portion of the ring, while the thiocarbonyl compound would contribute the other C-S moiety. Thiocarbonyl S-oxides, also known as sulfines, can act as 1,3-dipoles in cycloaddition reactions, but their reactions to form four-membered rings of this nature are not common. datapdf.com

Oxidative Approaches from Dithietane Precursors

A more established and reliable method for the synthesis of 1,3-dithietane-1,1-dioxide involves the oxidation of a pre-formed 1,3-dithietane (B8821032) ring. A key precursor, 1,3-dithietane 1-oxide, can be synthesized by the reaction of bis(chloromethyl) sulfoxide (B87167) with sodium sulfide (B99878). wikipedia.org This monosulfoxide can then be subjected to further oxidation to yield the target 1,1-dioxide.

The oxidation of cyclic dithioacetals is a well-precedented transformation. For analogous six-membered rings like 1,3-dithianes, various oxidizing agents have been employed to produce the corresponding dioxides. Favorable conditions for such transformations include the use of meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (B1199274) (NaIO₄). electronicsandbooks.com By analogy, these reagents are suitable candidates for the oxidation of 1,3-dithietane 1-oxide to 1,3-dithietane-1,1-dioxide. The stereochemical outcome of such oxidations is often influenced by the stability of the resulting isomers.

PrecursorOxidizing AgentProductReference
1,3-Dithietane 1-oxidee.g., m-CPBA, NaIO₄1,3-Dithietane-1,1-dioxide electronicsandbooks.com
Bis(chloromethyl) sulfoxide1. Na₂S 2. Oxidant1,3-Dithietane-1,1-dioxide wikipedia.org

Synthesis of Substituted this compound Derivatives

The preparation of substituted derivatives can be approached either by modifying the existing 1,3-dithietane-1,1-dioxide ring or by constructing the ring with the desired substituents already in place.

Functionalization of the Dithietane Ring System

Direct functionalization of the 1,3-dithietane-1,1-dioxide ring is a potential route to novel derivatives. This can involve reactions at the carbon atoms of the ring. For instance, in related thietane-1,1-dioxide systems, reactions have been developed to introduce substituents at the 3-position. These methods often proceed through the generation of a carbocation on the four-membered ring, which can then be trapped by various nucleophiles. While not specifically documented for the 1,3-dithietane-1,1-dioxide core, such strategies could theoretically be adapted. For example, 3-aryloxy- and 3-phenylsulfanylthietane-1,1-dioxides have been synthesized from appropriately substituted precursors. researchgate.net

Preparation of Ketene (B1206846) Dithioacetal Analogues

A significant class of derivatives is the ketene dithioacetal analogues, such as 2-methylene-1,3-dithietane-1,1-dioxide. These compounds feature an exocyclic double bond. The synthesis of such structures is not well-documented in the literature. However, related compounds like trans-2-methylene-1,3-dithiolane 1,3-dioxide, a five-membered ring analogue, have been synthesized and utilized in highly diastereoselective 1,3-dipolar cycloaddition reactions. researchgate.net The synthesis of this C₂-symmetric vinyl sulfoxide suggests that similar strategies could potentially be developed for the four-membered ring system.

Specialized Synthetic Strategies and Related Transformations

Specialized synthetic strategies for the formation of the 1,3-dithietane-1,1-dioxide ring are not widely reported. However, related transformations of other sulfur-containing heterocycles can sometimes lead to the formation of dithietane structures. For example, the pyrolysis of 2,2,4,4-tetrahalo-1,3-dithietane 1,3-dioxides has been used to generate dihalosulfines. thieme-connect.de While this is a decomposition reaction of a related structure, it highlights the types of transformations that this ring system can undergo.

In a notable example of a substituted derivative, 4,4-dichloro-1,3-dithietane-2-one was synthesized via the hydrolysis of 2,2,4,4-tetrachloro-1,3-dithietane, which is the dimer of thiophosgene. mdpi.com This demonstrates a route to a functionalized dithietane that, while not a dioxide, is a closely related oxidized structure.

Thermolytic Generation of Related Sulfur Compounds

The thermal decomposition of specific organosulfur compounds serves as a crucial method for generating reactive intermediates, such as sulfenes, which are pivotal in the synthesis of 1,3-dithietane-1,1-dioxide.

One notable precursor is thiete 1,1-dioxide, which upon heating, undergoes ring-opening to form vinylsulfene. cdnsciencepub.comresearchgate.net This process is a key step in certain synthetic routes, where the highly reactive vinylsulfene can be trapped in subsequent reactions. researchgate.net For instance, thermolysis of thiete 1,1-dioxides in the presence of dienophiles like norbornenes leads to Diels-Alder type cycloadducts. researchgate.net While this specific example does not directly yield the 1,3-dithietane ring, it demonstrates the principle of thermolytically generating a sulfene intermediate that is available for cycloaddition.

Another relevant thermolytic process involves the decomposition of methanesulfonyl chloride (CH₃SO₂Cl). wikipedia.orgresearchgate.net While primarily used for producing methanesulfonates, under certain conditions, it is believed to proceed through the formation of sulfene (CH₂=SO₂). wikipedia.org This highly reactive intermediate is a cornerstone for the synthesis of four-membered sulfone rings. The controlled generation of sulfene via thermolysis of suitable precursors is therefore a foundational strategy in the synthesis of the 1,3-dithietane scaffold.

Furthermore, the thermolysis of sulfoxides to generate transient sulfenic acids represents another class of thermolytic reactions involving sulfur compounds. arkat-usa.org Although not directly producing sulfenes for dithietane synthesis, this methodology highlights the broader utility of thermal methods in generating reactive sulfur intermediates for various synthetic applications. arkat-usa.org

Cycloaddition Reactions for Dithietane Scaffold Construction

Cycloaddition reactions are a powerful tool for the construction of cyclic compounds, and they play a central role in the synthesis of the 1,3-dithietane ring system. The key intermediate in these reactions is typically a sulfene, which can undergo cycloaddition with various partners.

The [2+2] cycloaddition of a sulfene with another sulfene molecule (a dimerization) directly leads to the formation of the 1,3-dithietane-1,1,3,3-tetraoxide ring, which can be considered a derivative of the target compound. More commonly, sulfenes, generated in situ from precursors like methanesulfonyl chloride and a base, react with electron-rich alkenes such as enamines to yield four-membered thietane (B1214591) 1,1-dioxide rings. acs.org This reaction exemplifies the construction of the fundamental four-membered sulfone heterocycle.

While the direct [2+2] cycloaddition of two sulfene molecules to form 1,3-dithietane-1,1,3,3-tetraoxide is a known process, the synthesis of 1,3-dithietane-1,1-dioxide would involve the cycloaddition of a sulfene with a thioformaldehyde-S-oxide (sulfine). The generation and trapping of these reactive species are central to this synthetic approach.

Furthermore, [4+2] cycloaddition reactions involving sulfenes have also been explored. For instance, sulfenes can react as dienophiles with azatrienes to form six-membered thiazine-dioxide derivatives. scirp.orgscirp.org Although this does not produce the desired four-membered ring, it showcases the versatility of sulfenes in cycloaddition chemistry. The propensity of a sulfene to undergo either a [2+2] or a [4+2] cycloaddition is influenced by the nature of the reaction partner. scirp.org

The table below summarizes key cycloaddition reactions involving sulfenes that are relevant to the formation of four-membered sulfur-containing rings.

ReactantsReaction TypeProduct TypeReference(s)
Sulfene + Enamine[2+2] CycloadditionThietane 1,1-dioxide acs.org
Sulfene + Aldehyde[2+2] Cycloadditionβ-Sultone nih.gov
Sulfene + Azatriene[4+2] CycloadditionThiazine-dioxide scirp.orgscirp.org
Vinylsulfene + Norbornene[4+2] CycloadditionDiels-Alder Adduct researchgate.net

Intramolecular Cyclization Pathways

Intramolecular cyclization offers an alternative and often highly efficient strategy for the synthesis of cyclic sulfur compounds. While direct examples leading to 1,3-dithietane-1,1-dioxide are less common, analogous intramolecular reactions for the formation of other sulfur-containing heterocycles provide valuable insights into potential synthetic routes.

For instance, the synthesis of thiadiazine 1-oxides can be achieved through the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines. nih.gov This reaction proceeds via the in-situ formation of an NH sulfoximine (B86345) which then acts as a nucleophile to complete the ring closure. nih.gov This highlights a strategy where a precursor with a suitable leaving group and a nucleophilic center is designed to favor intramolecular ring formation.

Another relevant example is the synthesis of cyclic sulfamates through rhodium- and ruthenium-catalyzed intramolecular amination of sulfamates. researchgate.net This method demonstrates the use of transition metal catalysis to facilitate the formation of cyclic sulfur-containing structures.

In the context of 1,3-dithietane-1,1-dioxide synthesis, a hypothetical intramolecular pathway could involve a precursor containing both a sulfonyl group and a thio- or sulfinyl- group, appropriately positioned to enable ring closure. The specific nature of the precursor and the reaction conditions would be critical to favor the formation of the four-membered ring over competing intermolecular reactions or decomposition pathways.

Comparative Analysis of Synthetic Strategies with Other Cyclic Sulfur Compounds

The synthetic strategies for 1,3-dithietane-1,1-dioxide can be better understood when compared with the methods used to synthesize other cyclic sulfur compounds, such as thiiranes (three-membered rings) and thietanes (four-membered rings).

Thiiranes (Episulfides) are commonly synthesized via the conversion of their oxirane (epoxide) analogs using reagents like thiourea (B124793) or thiocyanate. nih.gov This method relies on the pre-existence of the three-membered ring in the starting material. Another approach involves the stereospecific 4π-electrocyclization of thiocarbonyl ylides. nih.gov These methods differ significantly from the cycloaddition approaches used for 1,3-dithietane-1,1-dioxide, which build the ring from acyclic or different cyclic precursors. The oxidation of thiiranes can lead to thiirane-1,1-dioxides, though these are often unstable. thieme-connect.de

Thietanes , the non-oxidized four-membered sulfur heterocycles, are frequently prepared through inter- and intramolecular nucleophilic thioetherifications. beilstein-journals.orgnih.govbeilstein-journals.org A common method is the reaction of 1,3-dihaloalkanes with a sulfide source. nih.gov Photochemical [2+2] cycloadditions of thiocarbonyl compounds with alkenes also provide a route to thietanes. beilstein-journals.orgbeilstein-journals.org While both thietane and 1,3-dithietane-1,1-dioxide syntheses can involve [2+2] cycloadditions, the nature of the reacting partners is different. Thietane synthesis often involves a photochemical approach with a thioketone, whereas 1,3-dithietane-1,1-dioxide synthesis typically relies on the thermal or base-induced generation of a sulfene.

The following table provides a comparative overview of the primary synthetic methods for these cyclic sulfur compounds.

Cyclic Sulfur CompoundRing SizeCommon Synthetic MethodsKey Intermediates/Features
Thiirane (B1199164)3Conversion from oxiranes; Electrocyclization of thiocarbonyl ylidesNucleophilic substitution; Pericyclic reaction
Thietane4Nucleophilic thioetherification of 1,3-dihalides; Photochemical [2+2] cycloadditionSN2 reactions; Thia-Paternò–Büchi reaction
1,3-Dithietane-1,1-dioxide4[2+2] Cycloaddition of sulfene intermediatesIn-situ generation of reactive sulfenes

Reactivity and Reaction Mechanisms of 1,3 Dithietan 1,1 Dioxide

Fundamental Reaction Pathways

Detailed studies on the fundamental reaction pathways of 1,3-dithietane-1,1-dioxide are limited, with the majority of research focusing on its thermal decomposition rather than its reactions in solution with other reagents.

The scientific literature does not provide significant data on the nucleophilic substitution reactions of 1,3-dithietane-1,1-dioxide. The high ring strain and the nature of the C-S bonds within the sulfone structure make the ring susceptible to cleavage upon interaction with nucleophiles, which typically leads to ring-opening reactions rather than classical substitution at a carbon center.

The most pertinent reaction related to cycloadditions for 1,3-dithietane-1,1-dioxide is the reverse of a [2+2] cycloaddition, known as a cycloreversion. Thermal decomposition studies, particularly under flash vacuum pyrolysis (FVP) conditions, indicate that the molecule undergoes fragmentation. This process can be viewed as the reverse of the cycloaddition that would form the ring system. The thermolysis of 1,3-dithietane-1,1-dioxide yields two distinct molecules of thioformaldehyde (B1214467) S-oxide, also known as sulfine (B13751562). acs.orgresearchgate.net

This decomposition pathway suggests that the concerted [σ²s + σ²s] cycloreversion is a key aspect of its thermal chemistry. researchgate.net

Ring-Opening Reactions and Intermediate Characterization

The study of ring-opening reactions is central to understanding the chemistry of 1,3-dithietane-1,1-dioxide. Thermal stress is the primary method used to induce these transformations, leading to the cleavage of the four-membered ring.

Research by Block et al. has been pivotal in elucidating the thermal decomposition of 1,3-dithietane (B8821032) and its various S-oxides. acs.orgresearchgate.net For 1,3-dithietane-1,1-dioxide, two primary decomposition channels have been identified through methods including mass spectroscopy, microwave spectroscopy, and photoelectron spectroscopy. researchgate.net

Retro [2+2] Cycloaddition: This is the dominant pathway, involving the cleavage of the ring into two identical fragments. The molecule splits to form two equivalents of sulfine (CH₂SO). researchgate.netresearchgate.net This pathway is characteristic of the symmetrical nature of the starting material's oxidation state.

Retro [3+1] Decomposition: A secondary, less common pathway involves the extrusion of a sulfur-containing fragment. This pathway leads to the formation of thioformaldehyde (CH₂S) and sulfur dioxide (SO₂). researchgate.net

The conditions of the thermolysis, such as temperature and pressure, can influence the predominance of each pathway.

Thermal Decomposition Pathways of 1,3-Dithietane-1,1-dioxide
PathwayDescriptionProductsReference
Retro [2+2] CycloadditionSymmetrical cleavage of the four-membered ring.2 x Sulfine (CH₂SO) researchgate.net
Retro [3+1] DecompositionExtrusion of sulfur dioxide from the ring.Thioformaldehyde (CH₂S) + Sulfur Dioxide (SO₂) researchgate.net

The thermal ring-opening of 1,3-dithietane-1,1-dioxide serves as an effective method for generating and studying highly reactive, transient sulfur-containing species.

Sulfine (Thioformaldehyde S-oxide; CH₂SO): This is the major intermediate formed during the retro [2+2] cycloreversion. Its generation via FVP of 1,3-dithietane-1,1-dioxide has allowed for its detailed characterization using advanced spectroscopic techniques. Microwave spectroscopy has been used to determine its structure, while its ionization patterns have been recorded via photoelectron spectroscopy. acs.orgresearchgate.net

Thioformaldehyde (CH₂S): This species is produced through the minor retro [3+1] decomposition pathway. Like sulfine, it is a transient intermediate that has been characterized by various spectroscopic methods after its generation from the pyrolysis of the parent dithietane dioxide. researchgate.net

The study of these intermediates is crucial as they are implicated in a variety of chemical and atmospheric processes but are too unstable to be isolated under normal conditions.

Rearrangement Reactions

While fragmentation via cycloreversion is the primary thermal fate of 1,3-dithietane-1,1-dioxide, the chemistry of structurally related compounds suggests the possibility of rearrangement. For instance, the thermolysis of the analogous but unsaturated compound, thiete 1,1-dioxide, proceeds through a ring-opening to a vinylsulfene intermediate, which then undergoes an intramolecular rearrangement to form a more stable five-membered ring, 5H-1,2-oxathiole-2-oxide. scispace.com

However, for the saturated 1,3-dithietane-1,1-dioxide, the existing literature primarily documents its fragmentation into smaller, discrete molecules rather than intramolecular rearrangement into a new ring system. acs.orgresearchgate.net The formation of stable species like thioformaldehyde, sulfine, and sulfur dioxide appears to be the more energetically favorable pathway under pyrolytic conditions.

Intramolecular Transformations

While specific studies on the intramolecular transformations of 1,3-dithietan-1,1-dioxide are not extensively documented, the inherent ring strain of the four-membered dithietane core suggests a propensity for ring-opening or rearrangement reactions under appropriate energetic conditions, such as thermal or photochemical stimulation. Theoretical studies on the closely related dithietane-1,3-dioxide have explored the energetics of cis-trans isomerization, indicating that transformations involving the stereochemistry at the sulfur atoms are plausible. researchgate.netresearchgate.net The activation energy for the isomerization of dithietane-1,3-dioxide was calculated to be 47.8 kcal/mol in the gas phase, a value that is significantly lowered by polar solvents. researchgate.net This suggests that solvent polarity could play a crucial role in mediating intramolecular processes.

For this compound, potential intramolecular transformations could involve ring expansion or contraction, driven by the relief of ring strain and the electronic influence of the sulfonyl group. For instance, base-mediated rearrangements have been observed in larger, related systems like 1,3-dithianes, leading to ring expansion.

Sulfonyl Group Mediated Rearrangements

The sulfonyl group in this compound is a key functional group that can mediate several types of rearrangements, most notably the Ramberg-Bäcklund reaction. organicreactions.orgresearchgate.netorganic-chemistry.orgchem-station.comwikipedia.org This reaction typically involves the conversion of an α-halo sulfone to an alkene through a three-membered episulfone intermediate, with the extrusion of sulfur dioxide. chem-station.comwikipedia.org

For this compound to undergo a Ramberg-Bäcklund type rearrangement, it would first need to be halogenated at a carbon atom alpha to the sulfonyl group. The general mechanism proceeds as follows:

Deprotonation of the α-carbon by a base.

Intramolecular nucleophilic attack of the resulting carbanion on the halogen-bearing carbon, forming a transient bicyclic thiirane (B1199164) 1,1-dioxide intermediate.

Extrusion of sulfur dioxide (SO₂) from this unstable intermediate to yield an alkene.

This reaction is a powerful method for the formation of carbon-carbon double bonds and has been applied to the synthesis of a wide variety of alkenes, including those in strained ring systems. organicreactions.orgwikipedia.org The stereoselectivity of the Ramberg-Bäcklund reaction can often be controlled by the choice of base, with weak bases favoring the formation of Z-alkenes and strong bases predominantly yielding E-alkenes. organic-chemistry.org

Table 1: Key Rearrangements Potentially Applicable to this compound Derivatives

Rearrangement TypeRequired Substrate FeatureKey IntermediatePrimary ProductDriving Force
IsomerizationStereocenters (e.g., at sulfur)Planar or rapidly inverting transition stateStereoisomerThermodynamic stability
Ramberg-Bäcklund Reactionα-HalogenEpisulfone (thiirane 1,1-dioxide)AlkeneExtrusion of SO₂

Photochemical Reactivity

The photochemical behavior of this compound is anticipated to be rich and complex, owing to the presence of the sulfur-containing heterocyclic ring and the sulfonyl group. While direct photochemical studies on this specific compound are limited, the photochemistry of related thietanes and other cyclic sulfones provides a basis for predicting its reactivity.

Photo-Induced Chemical Transformations

Photochemical reactions of four-membered rings often involve cycloadditions and cycloreversions. The synthesis of the parent 1,3-dithietane ring system can be achieved through the photochemical dimerization of thiophosgene, highlighting the role of light in forming this ring structure. wikipedia.org Oxidized forms of 1,3-dithietanes are also known to be involved in photochemical processes. wikipedia.org

For this compound, photo-induced transformations could include:

Ring Opening: Photolysis could lead to the cleavage of the C-S bonds, potentially forming reactive intermediates. For example, the thermal decomposition of the related 1,3-dithietane 1,3-dioxide is known to produce sulfine (thioformaldehyde S-oxide). A similar photo-induced fragmentation could be envisioned.

[2+2] Cycloadditions: The parent thietane (B1214591) ring is often synthesized via photochemical [2+2] cycloaddition reactions. beilstein-journals.org While this compound is already a cyclic structure, it might participate in further cycloaddition reactions if it possesses suitable chromophores or in the presence of photosensitizers.

Rearrangements: Photo-induced rearrangements could lead to the formation of isomeric structures, driven by the relaxation of the excited state to a more stable ground state geometry.

Excited-State Dynamics and Mechanisms

The excited-state dynamics of this compound are expected to be influenced by the nature of its low-lying electronic excited states. Theoretical studies on the isomerization of the related dithietane-1,3-dioxide provide insight into the potential energy surfaces of such molecules. researchgate.netresearchgate.net The calculated activation energy for the interconversion of stereoisomers suggests that the molecule can access different conformations, a process that would be relevant in the excited state as well. researchgate.net

Upon photoexcitation, this compound would be promoted to an electronically excited state. The subsequent decay pathways could involve:

Internal Conversion: A non-radiative decay process from a higher to a lower electronic state of the same multiplicity.

Intersystem Crossing: A non-radiative transition between two electronic states of different multiplicity (e.g., from a singlet to a triplet state).

Fluorescence or Phosphorescence: Radiative decay from an excited singlet or triplet state, respectively, back to the ground state.

Photochemical Reaction: The excited molecule undergoes a chemical transformation, such as bond cleavage, rearrangement, or cycloaddition.

The specific mechanism would depend on the wavelength of excitation, the solvent, and the presence of other reactive species. The strained four-membered ring is likely to play a significant role in the excited-state geometry and the accessibility of conical intersections, which are critical for efficient non-radiative decay and photochemical reactivity.

Electrochemical Behavior and Transformations

The electrochemical properties of this compound have not been extensively reported. However, the electrochemical behavior of related sulfones and sulfur-containing heterocycles can provide insights into its potential redox chemistry. The sulfonyl group is generally considered electrochemically stable and difficult to reduce. However, the cleavage of carbon-sulfur bonds in sulfones can be achieved electrochemically, often requiring specific conditions and electrode materials. luc.edu

Potential electrochemical transformations of this compound could include:

Reductive Cleavage: The electrochemical reduction of the C-S bonds could lead to ring opening. This process might be facilitated by the ring strain in the four-membered ring. The products of such a reaction would depend on the reaction conditions, including the solvent, electrolyte, and the nature of the cathode.

Oxidative Reactions: While the sulfonyl group is already in a high oxidation state, the carbon framework of the molecule could be susceptible to oxidation. Anodic oxidation could potentially lead to the formation of radical cations, which could then undergo further reactions such as dimerization or reaction with the solvent.

Mediated Electron Transfer: The direct electrochemical reaction of this compound might be kinetically slow. In such cases, the use of redox mediators could facilitate electron transfer and promote its electrochemical transformation.

Studies on the electrochemical synthesis of cyclic sulfites from diols and sulfur dioxide demonstrate the utility of electrochemical methods in forming S-O bonds in cyclic systems. researchgate.net Conversely, electrochemical methods have also been employed for the deoxygenation of thiophene-S-oxides, suggesting that the S=O bond can be electrochemically active under certain conditions. bath.ac.uk The electrochemical synthesis of dibenzothiophene (B1670422) S,S-dioxides from biaryl sulfonyl hydrazides further illustrates the application of electrochemistry in forming cyclic sulfones. researchgate.net These examples suggest that a rich electrochemical reactivity could be uncovered for this compound with further investigation.

Structural and Conformational Analysis of 1,3 Dithietan 1,1 Dioxide

Advanced Spectroscopic Characterization Techniques

A variety of spectroscopic methods have been employed to elucidate the structure and electronic properties of 1,3-dithietane-1,1-dioxide and its derivatives.

Ion Spectroscopy for Reaction Intermediates

While detailed mass spectrometric fragmentation studies specifically for 1,3-dithietane-1,1-dioxide are not extensively documented in the literature, the behavior of cyclic sulfones under electron impact generally involves characteristic fragmentation pathways. These pathways often include the loss of sulfur dioxide (SO₂), cleavage of the heterocyclic ring, and rearrangements. For 1,3-dithietane-1,1-dioxide, fragmentation would likely be initiated by the cleavage of the C-S bonds, which are influenced by the strain of the four-membered ring. The thermal decomposition of 1,3-dithietane (B8821032) S-oxides has been investigated using mass spectroscopy, among other methods, revealing complex decomposition channels including retro [2+2] and retro [3+1] cycloreversions. researchgate.net

Multi-dimensional Nuclear Magnetic Resonance (NMR) for Conformational Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of 1,3-dithietane-1,1-dioxide. While specific multi-dimensional NMR studies (e.g., COSY, HSQC, NOESY) on the parent compound are not prominently reported, the chemical shifts and coupling constants from standard 1D spectra provide crucial insights.

In a seminal 1982 study by Block et al., the ¹H and ¹³C NMR spectra were reported. researchgate.net For cyclic sulfones, the chemical shifts of the α- and β-carbons are particularly informative. A characteristic 'four-membered ring sulfone effect' is noted in thietane (B1214591) 1,1-dioxides, where the α-carbon is unusually deshielded and the β-carbon is unusually shielded. researchgate.net This effect is a key diagnostic feature in the ¹³C NMR spectrum of such compounds. Although precise, modern high-resolution data for the unsubstituted 1,3-dithietane-1,1-dioxide is scarce in readily available literature, analysis of related substituted thietane 1,1-dioxides provides comparative data.

Table 1: Representative ¹³C NMR Chemical Shift Data for Thietane 1,1-Dioxides

Compound α-Carbon Chemical Shift (ppm) β-Carbon Chemical Shift (ppm) Reference
Thietane 1,1-dioxide 59.9 20.3 researchgate.net
3-Phenylthietane 1,1-dioxide 58.7 39.8 researchgate.net

Note: Data for 1,3-dithietane-1,1-dioxide is not explicitly detailed in this comparative table but would be expected to show significant deshielding of the carbon atoms adjacent to the sulfone group.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy is essential for identifying the functional groups within a molecule. For 1,3-dithietane-1,1-dioxide, the most characteristic infrared (IR) absorptions are those corresponding to the sulfone group. Sulfones typically exhibit strong asymmetric and symmetric stretching vibrations for the S=O bonds in the region of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The strained four-membered ring structure is expected to influence the exact frequencies of these vibrations.

Photoelectron Spectroscopy for Electronic Structure Assessment

Photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization energies of a molecule, corresponding to the removal of electrons from its molecular orbitals. This technique offers valuable information about the electronic structure and bonding.

For 1,3-dithietane-1,1-dioxide, two key ionization energies have been determined via PES. researchgate.net These values provide insight into the energy levels of the highest occupied molecular orbitals (HOMOs) of the molecule.

Table 2: Ionization Energies of 1,3-Dithietane-1,1-dioxide

Ionization Type Ionization Energy (eV)
Adiabatic 9.4
Vertical 9.71

Source: NIST Chemistry WebBook, citing Block et al., 1982 researchgate.net

X-ray Crystallography for Solid-State Structural Determination

To date, a single-crystal X-ray diffraction structure for the parent 1,3-dithietane-1,1-dioxide has not been reported in the crystallographic databases. However, the structures of closely related compounds provide a strong basis for understanding its likely solid-state conformation.

The crystal structure of the fully oxidized derivative, 1,3-dithietane-1,1,3,3-tetraoxide, has been determined and reveals a planar or nearly planar four-membered ring. researchgate.neted.ac.ukyork.ac.uk Gas electron diffraction studies of the tetraoxide also indicate that the potential energy surface for ring puckering is extremely flat, with minimal energy difference for puckering angles up to 9°. ed.ac.ukyork.ac.uk In contrast, the parent 1,3-dithietane is known to be puckered. This suggests that oxidation of the sulfur atoms significantly influences the ring's geometry, favoring planarity.

Conformational Dynamics and Stereochemical Aspects

The conformation of the 1,3-dithietane ring system is a balance between angle strain, which favors a planar geometry, and torsional strain, which favors a puckered conformation. The introduction of an exocyclic oxygen atom on one of the sulfur atoms in 1,3-dithietane-1,1-dioxide introduces additional stereochemical considerations.

Computational and Theoretical Investigations of 1,3 Dithietan 1,1 Dioxide

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons in molecular orbitals governs the fundamental chemical and physical properties of 1,3-Dithietan-1,1-dioxide. Theoretical studies, in conjunction with experimental techniques like photoelectron spectroscopy, have provided a detailed picture of its electronic landscape. The foundational synthesis and characterization of 1,3-dithietane (B8821032) and its S-oxides, including the 1,1-dioxide, were reported in 1982, laying the groundwork for subsequent theoretical analysis. researchgate.netresearchgate.net

The electronic structure and geometry of this compound have been investigated using sophisticated computational methods, including both ab initio (from first principles) and Density Functional Theory (DFT) approaches. researchgate.netkfupm.edu.sa These methods are essential for understanding the molecule's stability, reactivity, and spectroscopic properties.

A notable study employed Møller-Plesset perturbation theory (MP2), a well-regarded ab initio method, and the B3LYP hybrid functional, a popular DFT method, to probe the molecule's structure. researchgate.netkfupm.edu.sa For these calculations, an extended 6-311+G** basis set was utilized to ensure a precise description of the electron distribution, particularly around the sulfur and oxygen atoms. researchgate.netkfupm.edu.sa

Experimental validation of the molecular orbital picture comes from photoelectron spectroscopy, which measures the energy required to remove electrons from a molecule. researchgate.net These experimental ionization energies can be correlated with the calculated energies of the molecular orbitals, providing a direct link between theoretical models and physical reality.

A key question in the study of four-membered rings is their planarity. Computational geometry optimization is used to find the lowest-energy three-dimensional arrangement of atoms. For this compound, different computational methods have yielded slightly different predictions for its most stable conformation. researchgate.netkfupm.edu.saresearchgate.net

DFT calculations at the B3LYP/6-311+G** level of theory predict that the molecule's ground state is a planar ring. researchgate.net In contrast, ab initio calculations at the MP2/6-311+G** level suggest the ring is puckered. researchgate.net This puckered conformation exists in a double-minimum potential energy well, meaning the ring can invert between two equivalent puckered forms. researchgate.net

The energy landscape for this inversion has been mapped, revealing a very low barrier to planarity of approximately 185 cal/mol (equivalent to 0.77 kJ/mol). researchgate.net This small energy barrier indicates that at room temperature, the molecule is highly flexible and can be considered quasi-planar, rapidly inverting between conformations. researchgate.net

Computational MethodPredicted Ring GeometryBarrier to Planarity
DFT (B3LYP/6-311+G) PlanarN/A
ab initio (MP2/6-311+G)Puckered (Double-minimum)~185 cal/mol

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the complex mechanisms of chemical reactions. For this compound, theoretical studies can help elucidate the pathways of its thermal decomposition and other reactions by identifying key intermediates and transition states. researchgate.net The ring opening of this compound is a known reaction, for instance in its interaction with a triosmium cluster.

A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's feasibility and rate. Experimental studies on the thermal decomposition of this compound indicate that it can fragment through different channels, including retro-[2+2] and retro-[3+1] cycloeliminations, to produce species like thioformaldehyde (B1214467) (CH₂S) and sulfine (B13751562) (CH₂SO). researchgate.net

Computational chemists can model these reaction pathways to locate the precise geometry of the transition states. This involves searching the potential energy surface for a first-order saddle point—a point that is an energy maximum in the direction of the reaction but a minimum in all other degrees of freedom. Characterizing these transition states provides a theoretical model of the bond-breaking and bond-forming processes that occur during the reaction.

A Potential Energy Surface (PES) is a multidimensional map that relates the energy of a molecular system to its geometry. By performing PES scans, chemists can visualize the energy changes that occur during a reaction or conformational change.

For this compound, a one-dimensional PES was calculated to describe the ring-puckering motion, revealing the double-well potential and the low barrier to inversion. researchgate.net For a chemical reaction like thermal decomposition, a PES scan would involve systematically changing the lengths of the bonds being broken to map the energetic path from the reactant to the products. This scan would clearly show the energy of the reactant, the transition state, and the final products, providing a complete energetic profile of the reaction.

Once the energies of the reactants and transition states are calculated, the principles of transition state theory can be applied to predict the reaction's kinetics. The calculated energy difference between the reactant and the transition state, known as the activation energy (Ea), is the primary determinant of the reaction rate. A higher activation energy corresponds to a slower reaction.

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for the prediction and validation of spectroscopic data. For 1,3-dithietane-1,1-dioxide, theoretical calculations have been instrumental in understanding its nuclear magnetic resonance, vibrational, and electronic spectra.

Theoretical Prediction of NMR Coupling Constantsnih.gov

Currently, there is a lack of specific computational studies in the public domain that focus on the theoretical prediction of NMR coupling constants for 1,3-dithietane-1,1-dioxide. While research on analogous six-membered rings like 1,3-dithiane-1,1-dioxide exists, a direct application of these findings to the strained four-membered ring system of 1,3-dithietane-1,1-dioxide would not be scientifically rigorous. researchgate.net The unique bond angles and ring strain in the dithietane structure are expected to significantly influence its electronic environment and, consequently, its NMR parameters. Therefore, dedicated computational analyses are required to accurately predict the coupling constants in this specific molecule.

Computational Modeling of Vibrational and Electronic Spectra

The vibrational spectra of 1,3-dithietane-1,1-dioxide have been investigated using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) calculations. A notable study utilized the B3LYP functional and the 6-311+G** basis set to compute the vibrational wavenumbers and the potential energy distribution (PED) among the symmetry coordinates of the normal modes. These theoretical predictions are crucial for the assignment of bands observed in experimental infrared (IR) and Raman spectra.

The calculated vibrational frequencies provide a detailed picture of the molecule's dynamic behavior. The table below summarizes key calculated vibrational modes and their assignments.

Calculated Wavenumber (cm⁻¹)Vibrational Mode Assignment
Data not availableCH₂ stretching
Data not availableSO₂ symmetric stretching
Data not availableSO₂ asymmetric stretching
Data not availableRing puckering
Data not availableCH₂ wagging
Data not availableCH₂ twisting
Data not availableCH₂ rocking
Data not availableC-S stretching
This table is a template pending the availability of specific computational data.

Stereoelectronic Effects and Conformational Interconversion Barriersnih.gov

The conformational landscape of 1,3-dithietane-1,1-dioxide is characterized by a delicate balance of ring strain and stereoelectronic effects. The four-membered ring can adopt either a planar or a puckered conformation. Computational studies have explored this aspect in detail.

Investigations using DFT at the B3LYP/6-311+G** level of theory suggest that the ring is essentially planar, with a flat minimum on the potential energy surface. In contrast, calculations at the higher MP2/6-311+G** level indicate a double-minimum potential, corresponding to a slightly puckered conformation. However, the barrier to ring planarity is calculated to be very low, approximately 185 cal/mol (which is about 0.77 kJ/mol). This low barrier suggests that at room temperature, the molecule can be considered quasi-planar, with rapid interconversion between the puckered forms.

Studies on Intermolecular Interactions

Detailed computational studies focusing specifically on the intermolecular interactions of 1,3-dithietane-1,1-dioxide are not extensively documented in the available literature. However, general principles of intermolecular interactions involving sulfones can be applied to understand its behavior. The sulfone group is highly polar, with the oxygen atoms acting as strong hydrogen bond acceptors.

Theoretical investigations on other sulfone-containing molecules have shown the importance of various types of non-covalent interactions, including:

Hydrogen Bonding: The oxygen atoms of the SO₂ group can form hydrogen bonds with suitable donor molecules.

Dipole-Dipole Interactions: The large dipole moment of the sulfone group will lead to significant dipole-dipole interactions.

Computational methods such as DFT with dispersion corrections (DFT-D) or symmetry-adapted perturbation theory (SAPT) could be employed to quantify the strength and nature of these interactions for dimers or larger clusters of 1,3-dithietane-1,1-dioxide. Such studies would be valuable for understanding its crystal packing and its behavior in different solvent environments.

Based on a comprehensive search of available scientific literature, there is insufficient information to generate a detailed article on the chemical compound “1,3-Dithietane-1,1-dioxide” that strictly adheres to the requested outline. The specified applications in advanced materials science and complex organic synthesis appear to be areas where this particular compound has not been extensively researched or reported.

The majority of published work focuses on related, but structurally distinct, compounds such as:

1,3-Dithianes (six-membered rings): These are well-known for their utility in the total synthesis of complex molecules, particularly in Corey-Seebach type reactions.

Thietane-1,1-dioxides (four-membered rings with a single sulfur atom): These have found applications in medicinal chemistry.

Other S-Oxides of 1,3-Dithietane: Foundational work by Block et al. describes the synthesis and thermal decomposition of various oxides of 1,3-dithietane. Notably, cis-1,3-dithietane 1,3-dioxide is mentioned as a precursor for generating other reactive species through pyrolysis, but its broader application as a building block is not detailed in the accessible literature.

The specific roles of 1,3-Dithietane-1,1-dioxide as a building block in polymer chemistry, a component in organic electronic materials, a participant in supramolecular chemistry, or as a key intermediate in modern synthetic methodologies and total synthesis are not documented in the available resources. Therefore, constructing a thorough, informative, and scientifically accurate article for each specified subsection is not possible at this time.

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Catalytic and Ligand Design Applications of 1,3-Dithietane-1,1-dioxide

While the direct application of 1,3-dithietane-1,1-dioxide as a catalyst or a simple coordinating ligand in metal complexes is not extensively documented, its utility as a ligand precursor in organometallic synthesis has been demonstrated. The strained four-membered ring of 1,3-dithietane-1,1-dioxide can undergo ring-opening reactions in the presence of reactive metal clusters, leading to the formation of novel bridging ligands.

A notable example of this reactivity involves the reaction of 1,3-dithietane-1,1-dioxide with the triosmium cluster, Os₃(CO)₁₀(NCMe)₂. This reaction proceeds at room temperature and results in the oxidative addition and cleavage of the dithietane ring to form a bridging ligand, μ-CH₂SCH₂SO₂, coordinated to the osmium cluster.

The initial product of this reaction is the cluster Os₃(CO)₁₀(μ-CH₂SCH₂SO₂). In this complex, the newly formed ligand bridges two of the osmium atoms. One of the oxygen atoms of the sulfone group is also coordinated to one of the osmium atoms, demonstrating the hemilabile nature of this ligand.

Upon heating, this initial cluster undergoes a transformation, losing an Os(CO)₄ fragment to yield a smaller cluster, Os₂(CO)₆(μ-CH₂SCH₂SO₂). In this new complex, the μ-CH₂SCH₂SO₂ ligand is coordinated to the two remaining osmium atoms in a similar bridging fashion, with one of the sulfone oxygen atoms also participating in coordination. This transformation highlights the stability of the resulting metallacycle and the versatility of the ligand formed from the ring-opening of 1,3-dithietane-1,1-dioxide.

The table below summarizes the key osmium cluster complexes formed from the reaction with 1,3-dithietane-1,1-dioxide.

Table 1: Osmium Carbonyl Cluster Complexes Derived from 1,3-Dithietane-1,1-dioxide

Compound Formula Description
Triosmium Cluster Product Os₃(CO)₁₀(μ-CH₂SCH₂SO₂) Formed from the initial reaction of 1,3-dithietane-1,1-dioxide with Os₃(CO)₁₀(NCMe)₂. Features a bridging μ-CH₂SCH₂SO₂ ligand.

This example illustrates the potential of 1,3-dithietane-1,1-dioxide in ligand design, specifically as a precursor to sulfur-containing ligands that can stabilize metal clusters. The reactivity of the strained ring provides a synthetic route to otherwise difficult-to-access ligand architectures. Further research may explore the catalytic potential of these and related metal complexes.

Structure Reactivity Relationship Studies of 1,3 Dithietan 1,1 Dioxide Analogues

Systematic Chemical Modification of the 1,3-Dithietane-1,1-dioxide Core

Systematic chemical modification of the 1,3-dithietane-1,1-dioxide core has been explored to a limited extent, with research primarily focusing on its synthesis and thermal decomposition. The parent compound, 1,3-dithietane-1,1-dioxide, can be prepared through the oxidation of 1,3-dithietane (B8821032) 1-oxide.

One of the key reactions of 1,3-dithietane-1,1-dioxide is its thermal decomposition. Studies have shown that the thermolysis of 1,3-dithietane and its S-oxides provides valuable information about the stability and reactivity of the ring system. For instance, the thermal decomposition of 1,3-dithietane-1,1-dioxide can lead to the formation of sulfene (B1252967) intermediates, which are highly reactive species.

The synthesis of substituted 1,3-dithietane-1,1-dioxides allows for a more detailed investigation of structure-reactivity relationships. The introduction of substituents at the C2 and C4 positions of the ring can significantly alter the electronic and steric environment of the molecule, thereby influencing its reactivity.

Influence of Substituent Effects on Reactivity and Selectivity

The introduction of substituents onto the 1,3-dithietane-1,1-dioxide ring is expected to have a profound impact on the molecule's reactivity and the selectivity of its reactions. While specific experimental data on a wide range of substituted 1,3-dithietane-1,1-dioxides is not extensively available, the principles of organic chemistry allow for predictions based on the behavior of related cyclic sulfones, such as thietane-1,1-dioxides.

Electronic Effects: Electron-withdrawing groups (EWGs) attached to the carbon framework of the ring are anticipated to increase the acidity of the adjacent C-H bonds, making them more susceptible to deprotonation by a base. This would facilitate the formation of carbanions, which can then participate in various nucleophilic reactions. Conversely, electron-donating groups (EDGs) would be expected to decrease the acidity of these protons, potentially hindering reactions that proceed via a carbanionic intermediate.

Steric Effects: The steric bulk of substituents can play a significant role in directing the regioselectivity of reactions. For instance, in reactions involving nucleophilic attack on the ring, a bulky substituent may hinder the approach of the nucleophile to the adjacent carbon atom, favoring attack at a less sterically hindered position. Similarly, the size of substituents can influence the conformational preferences of the ring, which in turn can affect its reactivity.

In the case of thermal decomposition, substituents can influence the stability of the resulting intermediates. For example, a substituent that can stabilize a radical or ionic intermediate formed during the decomposition process would be expected to lower the activation energy for the reaction and thus increase the rate of decomposition.

Comparative Studies with Related Cyclic Sulfones and Sulfur Heterocycles

1,3-Dithianes and Their Oxidized Forms

1,3-Dithianes are six-membered heterocyclic compounds containing two sulfur atoms. They are widely used in organic synthesis, most notably as protecting groups for carbonyl compounds and in the Corey-Seebach reaction for umpolung (polarity inversion) of carbonyl reactivity. scribd.comresearchgate.net The C2 proton of a 1,3-dithiane (B146892) is acidic enough to be removed by a strong base, generating a nucleophilic carbanion that can react with various electrophiles.

Oxidation of 1,3-dithianes can lead to the corresponding sulfoxides and sulfones. The introduction of the sulfone groups in 1,3-dithiane-1,1,3,3-tetraoxide significantly increases the acidity of the C2 protons, making them more easily removed. The reactivity of these oxidized derivatives is influenced by the conformational preferences of the six-membered ring.

Compared to 1,3-dithietane-1,1-dioxide, the larger ring size of 1,3-dithianes and their oxidized forms results in lower ring strain. This generally translates to greater stability and different reaction pathways. While both systems can generate sulfur-stabilized carbanions, the reactivity and subsequent transformations can differ due to the geometric constraints of the four-membered ring in 1,3-dithietane-1,1-dioxide.

Thietanes and Thiiranes

Thietanes are four-membered rings containing one sulfur atom, while thiiranes are three-membered rings with one sulfur atom. The reactivity of these smaller sulfur heterocycles is largely dominated by ring strain.

Thietanes can be oxidized to thietane-1-oxide and thietane-1,1-dioxide. Thietane-1,1-dioxide is a versatile building block in organic synthesis. The sulfone group activates the ring towards various transformations, including ring-opening reactions and cycloadditions. The introduction of substituents on the thietane (B1214591) ring has been shown to influence the regioselectivity of these reactions. nih.gov For example, 3-substituted thietane-1,1-dioxides can undergo elimination to form thiete-1,1-dioxides or nucleophilic substitution, with the outcome being dependent on the nature of the substituent and the reaction conditions. nih.gov

Thiiranes , also known as episulfides, are highly strained molecules and are therefore much more reactive than thietanes. Their chemistry is characterized by facile ring-opening reactions initiated by both nucleophiles and electrophiles. These reactions relieve the significant ring strain of the three-membered ring.

The comparison with 1,3-dithietane-1,1-dioxide is particularly insightful. While both are four-membered rings, the presence of two sulfur atoms in the latter, with one in a sulfone oxidation state, leads to a unique electronic environment and reactivity profile that is distinct from that of thietane-1,1-dioxide. The additional sulfur atom in the 1,3-dithietane ring can influence the stability of intermediates and the pathways of fragmentation or rearrangement.

Sulfine (B13751562) and Sulfene Systems

Sulfines (thione S-oxides) and sulfenes (S,S-dioxides of thioaldehydes or thioketones) are highly reactive organosulfur compounds that can be considered as acyclic analogues of certain functionalities present in oxidized sulfur heterocycles.

Sulfenes are particularly relevant to the chemistry of 1,3-dithietane-1,1-dioxide as they are proposed intermediates in its thermal decomposition. Sulfenes are typically generated in situ and are highly electrophilic, readily undergoing cycloaddition reactions with a variety of trapping agents. The generation of sulfenes from the thermolysis of four-membered cyclic sulfones like thiete-1,1-dioxide is a well-established reaction. The study of the decomposition of 1,3-dithietane-1,1-dioxide provides another potential route to these reactive intermediates.

The reactivity of 1,3-dithietane-1,1-dioxide can thus be partially understood in the context of its ability to act as a precursor to sulfenes. The substituents on the dithietane ring would be expected to influence the ease of sulfene formation and potentially the nature of the sulfene itself (e.g., substituted sulfenes).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-dithietan-1,1-dioxide and its derivatives?

  • Methodological Answer : The synthesis of this compound derivatives often involves cyclization reactions under controlled conditions. For example, thietane-1,1-dioxide derivatives can be synthesized via oxidation of thietane precursors using hydrogen peroxide or other oxidizing agents . Alkaline aqueous conditions (e.g., NaOH in water) are frequently employed for ring-closure reactions, as seen in the preparation of benzothiazine-1,1-dioxide analogs from aminothiophenol and chloroacetic acid . For substituted derivatives, nucleophilic substitution or alkylation reactions at the sulfur or nitrogen atoms are common, as demonstrated in the synthesis of 3-substituted thietane-1,1-dioxide compounds .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Structural characterization typically combines spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm the presence of characteristic proton environments (e.g., methylene groups adjacent to sulfone moieties) .
  • IR spectroscopy : Strong absorption bands near 1300–1150 cm1^{-1} indicate symmetric and asymmetric stretching of the sulfone group (SO2_2) .
  • X-ray crystallography : Resolves bond lengths and angles, confirming the planar geometry of the dithietane ring .

Q. What factors influence the stability of this compound under storage conditions?

  • Methodological Answer : Stability is affected by:

  • Moisture : Hydrolysis of the sulfone group can occur in aqueous environments. Anhydrous storage in sealed containers under inert gas (e.g., argon) is recommended .
  • Temperature : Decomposition risks increase above 100°C. Store at 2–8°C for long-term preservation .
  • Light sensitivity : UV exposure may degrade the compound; use amber glassware or light-resistant packaging .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic transitions, frontier molecular orbitals, and sulfone group polarity. For example:

  • Electron density maps : Reveal charge distribution, highlighting the electrophilic nature of the sulfone group, which influences reactivity in nucleophilic substitution .
  • Binding affinity simulations : Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like proteinase enzymes, guiding inhibitor design .

Q. What is the role of this compound derivatives in modulating biological targets?

  • Methodological Answer : Derivatives exhibit activity via:

  • Enzyme inhibition : 3-Substituted thietane-1,1-dioxide analogs act as non-covalent inhibitors of serine proteases (e.g., proteinase 3) by occupying the S’ subsite, as shown in molecular dynamics simulations .
  • Antidepressant effects : 3-(4-Methylphenyl) derivatives modulate monoaminergic systems, validated through forced swim tests and neuropharmacological interaction assays in rodent models .

Q. How can structure-activity relationships (SAR) guide the design of novel this compound-based inhibitors?

  • Methodological Answer : SAR studies focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., halogens) at the 3-position enhance binding affinity to homologous enzymes like human neutrophil elastase (HNE) .
  • Ring modifications : Expanding the dithietane ring to a benzothiadiazepine scaffold improves selectivity for Pr3 over HNE by exploiting differences in S’ subsite topology .

Q. What challenges arise in achieving selectivity for this compound derivatives targeting homologous enzymes?

  • Methodological Answer : Challenges include:

  • Sequence homology : Pr3 and HNE share 57% sequence identity, necessitating precise molecular modeling to identify divergent binding pockets .
  • Covalent vs. non-covalent binding : Irreversible inhibitors (e.g., acrylamide-containing analogs) risk off-target effects; reversible competitive inhibitors require fine-tuned steric complementarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.